N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide
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Overview
Description
N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide is a synthetic organic compound with the molecular formula C19H16N2O4 and a molecular weight of 336.3 g/mol. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methoxy-2-phenylchromen-3-one with an appropriate amine, followed by acetylation to introduce the N-acetyl group. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other chromene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound exhibits biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Due to its potential therapeutic effects, it is being explored for the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide can be compared with other chromene derivatives, such as:
7-methoxy-2-phenylchromen-3-one: A precursor in the synthesis of the target compound, known for its own biological activities.
2-phenyliminochromene-3-carboxamide: Lacks the N-acetyl and methoxy groups, which may result in different chemical and biological properties.
N-acetyl-2-phenyliminochromene-3-carboxamide: Similar structure but without the methoxy group, affecting its reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-10-13-8-9-15(24-2)11-17(13)25-19(16)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOXCNJEGDOHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171064 |
Source
|
Record name | N-Acetyl-7-methoxy-2-(phenylimino)-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313233-26-0 |
Source
|
Record name | N-Acetyl-7-methoxy-2-(phenylimino)-2H-1-benzopyran-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313233-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-7-methoxy-2-(phenylimino)-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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